2-萘磺酸,8-氨基-5-((4-羟苯基)氨基)-

描述

This compound is also known as 1,7-Cleve’s acid . It is a type of organic aromatic compound that contains a naphthalene moiety carrying a sulfonic acid group .

Synthesis Analysis

The synthesis of this compound involves chemical oxidative polymerization with aniline in the presence of magnetite (Fe 3 O 4) nanoparticles .Molecular Structure Analysis

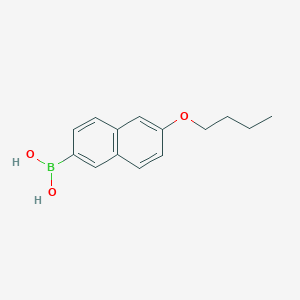

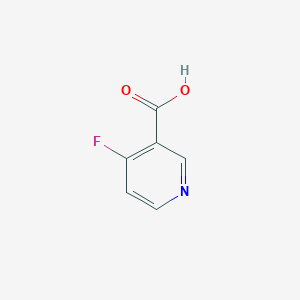

The molecular structure of this compound is represented by the formula H2NC10H6SO3H . The molecular weight is 223.25 .Chemical Reactions Analysis

This compound can react with sodium sulfide (Na2(Sx)) under heating at 107 108 ℃ under reflux for 2-4 hours . Part of the compound precipitates in the sodium sulfide of the dye solution, and it can be redeposited by blowing air .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of ≥300 °C (lit.) . It has a SMILES string representation of Nc1cccc2ccc (cc12)S (O) (=O)=O .科学研究应用

Fluorescent Probes and Dyes

8-Amino-2-naphthalenesulfonic acid serves as a versatile precursor for synthesizing fluorescent dyes and probes. Researchers use it to create labeled molecules for biological imaging, fluorescence microscopy, and flow cytometry. The compound’s fluorescence properties make it valuable for visualizing cellular structures, protein localization, and dynamic processes within living cells .

Nitrate Detection and Reduction

In anaerobic bacterial studies, 5-Amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve’s acid) plays a crucial role. It is employed in the synthesis of nitrate reductase and the detection of nitrate reduction by anaerobic bacteria . Understanding nitrate metabolism is essential for environmental and health-related research.

Polymer Composite Materials

Researchers have explored the use of 8-Amino-2-naphthalenesulfonic acid in synthesizing composite materials. For instance:

- Fe3O4/Sulfonated Polyaniline Composite : By combining this compound with aniline and magnetite (Fe3O4) nanoparticles, they create a material with potential applications in sensors, drug delivery, and catalysis .

Organic Synthesis

The compound participates in various organic reactions, leading to the formation of novel molecules. Examples include:

- Strychnine Derivatives : Heating 8-Amino-2-naphthalenesulfonic acid with strychnine in a solvent mixture yields prismatic crystals of strychnine-8-ammonio-2-naphthalenesulfonate-water .

- Nile Blue Analog Dyes : Condensation reactions with N-alkyl or N-sulfo-propyl 4-arylazo-substituted 3-hydroxyaniline result in 5-amino-9-dialkylamino benzo[a]phenoxazine dyes .

安全和危害

未来方向

While specific future directions are not available, the compound’s potential for synthesizing Fe 3 O 4 /sulfonated polyaniline composite material via chemical oxidative polymerization with aniline in the presence of magnetite (Fe 3 O 4) nanoparticles suggests possible applications in the development of new materials .

属性

IUPAC Name |

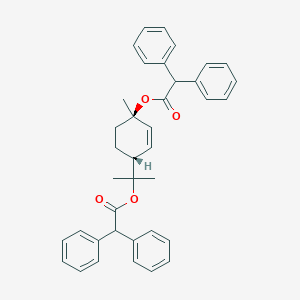

8-amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)13-6-5-12(9-14(13)15)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUOCGDGBOJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064247 | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

CAS RN |

6357-75-1 | |

| Record name | 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

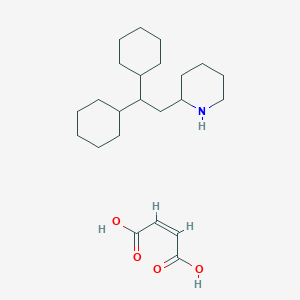

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)